Isoquinoline, 1-hydrazinyl-3-methyl-
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Overview
Description
Isoquinoline, 1-hydrazinyl-3-methyl- is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is a structural isomer of quinoline, and both are composed of a benzene ring fused to a pyridine ring. Isoquinoline derivatives are significant in various fields due to their biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of isoquinoline and its derivatives, including Isoquinoline, 1-hydrazinyl-3-methyl-, can be achieved through several methods:
Pomeranz-Fritsch Reaction: This method involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions.
Bischler-Napieralski Reaction: This reaction uses β-phenylethylamines and acyl chlorides to form isoquinoline derivatives.
Pictet-Spengler Reaction: This method involves the cyclization of β-arylethylamines with carbonyl compounds in the presence of an acid catalyst.
Industrial production methods often involve the use of metal catalysts or catalyst-free processes in water to achieve efficient synthesis .
Chemical Reactions Analysis
Isoquinoline, 1-hydrazinyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: Isoquinoline derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinoline derivatives to tetrahydroisoquinolines.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Common reagents used in these reactions include sulfuric acid, hydrogen chloride, and various oxidizing and reducing agents . Major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and substituted isoquinolines .
Scientific Research Applications
Isoquinoline, 1-hydrazinyl-3-methyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of Isoquinoline, 1-hydrazinyl-3-methyl- involves its interaction with molecular targets and pathways in biological systems. Isoquinoline derivatives can interact with enzymes and receptors, leading to various biological effects . The specific pathways and targets depend on the structure and functional groups of the compound .
Comparison with Similar Compounds
Isoquinoline, 1-hydrazinyl-3-methyl- can be compared with other similar compounds, such as:
Quinoline: A structural isomer of isoquinoline with similar chemical properties but different biological activities.
1-Benzylisoquinoline: A naturally occurring alkaloid with a similar structure but different biological functions.
Tetrahydroisoquinoline: A reduced form of isoquinoline with distinct chemical and biological properties.
Isoquinoline, 1-hydrazinyl-3-methyl- is unique due to its specific functional groups, which confer distinct reactivity and biological activities .
Properties
CAS No. |
27187-07-1 |
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Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(3-methylisoquinolin-1-yl)hydrazine |
InChI |
InChI=1S/C10H11N3/c1-7-6-8-4-2-3-5-9(8)10(12-7)13-11/h2-6H,11H2,1H3,(H,12,13) |
InChI Key |
QDRZLHQEAFIMPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=N1)NN |
Origin of Product |
United States |
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